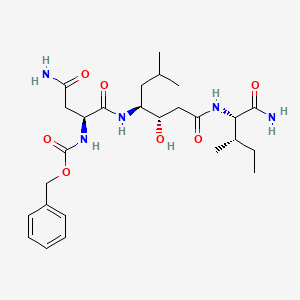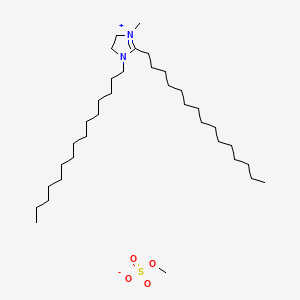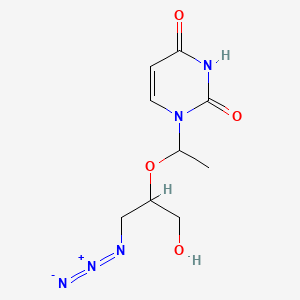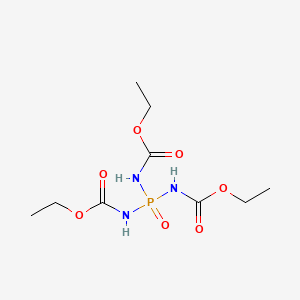
1-(7,7-Dioxido-7-thiabicyclo(4.2.0)oct-1-yl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7,7-Dioxido-7-thiabicyclo(420)oct-1-yl)pyrrolidine is a chemical compound characterized by its unique bicyclic structure containing sulfur and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,7-Dioxido-7-thiabicyclo(4.2.0)oct-1-yl)pyrrolidine typically involves the reaction of a suitable precursor with pyrrolidine under controlled conditions. The precursor, 7-thiabicyclo[4.2.0]oct-1(8)-ene 7,7-dioxide, can be synthesized through a series of steps involving the oxidation of sulfur-containing bicyclic compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities.
化学反応の分析
Types of Reactions
1-(7,7-Dioxido-7-thiabicyclo(4.2.0)oct-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the sulfur atom, potentially leading to different sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the sulfur-oxygen bonds, converting the compound into different sulfur-containing species.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where different substituents can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.
科学的研究の応用
1-(7,7-Dioxido-7-thiabicyclo(4.2.0)oct-1-yl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways involving sulfur-containing compounds.
Industry: Used in the development of new materials and catalysts due to its unique chemical properties.
作用機序
The mechanism of action of 1-(7,7-Dioxido-7-thiabicyclo(4.2.0)oct-1-yl)pyrrolidine involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can influence various biochemical pathways, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine: Similar bicyclic structure with a morpholine ring instead of pyrrolidine.
7-Thiabicyclo[4.2.0]oct-1(8)-ene 7,7-dioxide: The precursor compound used in the synthesis of 1-(7,7-Dioxido-7-thiabicyclo(4.2.0)oct-1-yl)pyrrolidine.
Uniqueness
This compound is unique due to its specific combination of a bicyclic structure with a pyrrolidine ring. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
56595-84-7 |
|---|---|
分子式 |
C11H19NO2S |
分子量 |
229.34 g/mol |
IUPAC名 |
1-pyrrolidin-1-yl-7λ6-thiabicyclo[4.2.0]octane 7,7-dioxide |
InChI |
InChI=1S/C11H19NO2S/c13-15(14)9-11(12-7-3-4-8-12)6-2-1-5-10(11)15/h10H,1-9H2 |
InChIキー |
RLYYJMGLABZEAL-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CS(=O)(=O)C2C1)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


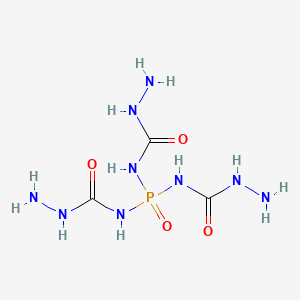
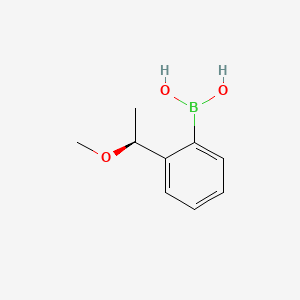


![2-ethyl-13-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194452.png)

![6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194467.png)

